molecular formula C8H9N3O2S2 B2890866 N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide CAS No. 954270-87-2

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Cat. No.: B2890866
CAS No.: 954270-87-2
M. Wt: 243.3
InChI Key: LUNIKKCPFLEDAU-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C8H9N3O2S2 and a molecular weight of 243.31 g/mol . This compound is characterized by the presence of an amino group attached to a benzothiazole ring, which is further connected to a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the reaction of 6-amino-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

6-amino-1,3-benzothiazole+methanesulfonyl chlorideThis compound\text{6-amino-1,3-benzothiazole} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 6-amino-1,3-benzothiazole+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is unique due to the presence of both the amino and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNIKKCPFLEDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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